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molecular formula C22H29N3O2 B8403271 3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-ethanol CAS No. 114334-87-1

3-(3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1H-pyrazolo(3,4-b)pyridine-1-ethanol

Cat. No. B8403271
M. Wt: 367.5 g/mol
InChI Key: JPNWIKVFCIMFOX-UHFFFAOYSA-N
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Patent
US04808620

Procedure details

A solution of 45.2 g of 4-(2-chloronicotinoyl)2,6-di-tertiary butylphenol and 21 g of 2-hydrazinoethanol in 230 ml of pyridine is refluxed under stirring for 18 hours. After completion of the reaction, the pyridine is concentrated and 140 ml of ethanol and 70 ml of water are added to the residue. The mixture is warmed to dissolve and then cooled to 0° C. The precipitated crystals are collected by filtration, recrystallized from 70% dioxane and then dried to give 40 g of 3-(3,5-di-tertiary butyl-4-hydroxyphenyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-b]pyridine, melting at 135°-137° C.
Name
4-(2-chloronicotinoyl)2,6-di-tertiary butylphenol
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:24]=[CH:23][CH:22]=[CH:21][C:3]=1[C:4]([C:6]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:9]([OH:16])=[C:8]([C:17]([CH3:20])([CH3:19])[CH3:18])[CH:7]=1)=O.[NH:25]([CH2:27][CH2:28][OH:29])[NH2:26]>N1C=CC=CC=1>[C:12]([C:10]1[CH:11]=[C:6]([C:4]2[C:3]3[C:2](=[N:24][CH:23]=[CH:22][CH:21]=3)[N:25]([CH2:27][CH2:28][OH:29])[N:26]=2)[CH:7]=[C:8]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:9]=1[OH:16])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
4-(2-chloronicotinoyl)2,6-di-tertiary butylphenol
Quantity
45.2 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=CC=N1
Name
Quantity
21 g
Type
reactant
Smiles
N(N)CCO
Name
Quantity
230 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the pyridine is concentrated
ADDITION
Type
ADDITION
Details
140 ml of ethanol and 70 ml of water are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from 70% dioxane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=NN(C2=NC=CC=C21)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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